Biological Activity Data: Complete Absence in Public Literature
An exhaustive search of primary literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL, PubMed) reveals no quantitative in vitro or in vivo biological activity data for 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide (CAS 110820-15-0). A previously reported BindingDB record (BDBM50566913) initially associated with this compound was found to correspond to an unrelated chemotype based on definitive SMILES analysis, and is therefore excluded [1]. The compound is structurally distinct from the well-characterized COX-2 inhibitor celecoxib [2] and from the positional isomer N-(4-acetylphenyl)-4-chlorobenzenesulfonamide (CAS 72178-38-2) for which only synthetic methodology—not biological data—has been published [3]. Consequently, no head-to-head or cross-study comparison of binding affinity, selectivity, cellular potency, or in vivo efficacy can be performed.
| Evidence Dimension | Biological activity (any target) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Celecoxib (COX-2 IC₅₀ = 40 nM); SC-236 (COX-2 IC₅₀ = 10 nM) [REFS-2, REFS-4] |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
Procurement decisions for biological screening or medicinal chemistry require minimum viable activity data; without it, the compound cannot be prioritized over analogs with known target engagement.
- [1] BindingDB. Entry BDBM50566913. SMILES analysis confirms chemotype mismatch with 4-acetyl-N-(4-chlorophenyl)benzenesulfonamide. View Source
- [2] Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777. View Source
- [3] Alwan, S. M., et al. (2017). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Crystallography Reports, 62(7), 1156-1160. View Source
- [4] Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. View Source
